molecular formula C29H29N3O5 B15106702 4,8-dimethyl-3-{2-[4-(4-methyl-2-quinolyl)piperazino]-2-oxoethyl}-2-oxo-2H-chromen-7-yl acetate

4,8-dimethyl-3-{2-[4-(4-methyl-2-quinolyl)piperazino]-2-oxoethyl}-2-oxo-2H-chromen-7-yl acetate

Cat. No.: B15106702
M. Wt: 499.6 g/mol
InChI Key: SBTBEIUHUIUQKS-UHFFFAOYSA-N
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Description

This compound is a synthetic coumarin derivative with a complex structure featuring a chromen-2-one core substituted at the 3-, 4-, 7-, and 8-positions. The 3-position is modified with a piperazine-linked 4-methyl-2-quinoline moiety via a ketomethyl ethyl bridge, while the 7-position contains an acetate ester group.

Properties

Molecular Formula

C29H29N3O5

Molecular Weight

499.6 g/mol

IUPAC Name

[4,8-dimethyl-3-[2-[4-(4-methylquinolin-2-yl)piperazin-1-yl]-2-oxoethyl]-2-oxochromen-7-yl] acetate

InChI

InChI=1S/C29H29N3O5/c1-17-15-26(30-24-8-6-5-7-21(17)24)31-11-13-32(14-12-31)27(34)16-23-18(2)22-9-10-25(36-20(4)33)19(3)28(22)37-29(23)35/h5-10,15H,11-14,16H2,1-4H3

InChI Key

SBTBEIUHUIUQKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)N3CCN(CC3)C(=O)CC4=C(C5=C(C(=C(C=C5)OC(=O)C)C)OC4=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-dimethyl-3-{2-[4-(4-methyl-2-quinolyl)piperazino]-2-oxoethyl}-2-oxo-2H-chromen-7-yl acetate typically involves multi-step organic reactions. One common approach is the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in the presence of anhydrous potassium carbonate, followed by a reaction with various sodium azides . The reaction conditions often include the use of dry acetone as a solvent and temperatures around 50°C.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

4,8-dimethyl-3-{2-[4-(4-methyl-2-quinolyl)piperazino]-2-oxoethyl}-2-oxo-2H-chromen-7-yl acetate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

4,8-dimethyl-3-{2-[4-(4-methyl-2-quinolyl)piperazino]-2-oxoethyl}-2-oxo-2H-chromen-7-yl acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,8-dimethyl-3-{2-[4-(4-methyl-2-quinolyl)piperazino]-2-oxoethyl}-2-oxo-2H-chromen-7-yl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved often include inhibition of specific enzymes or activation of signaling pathways that lead to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on structural motifs and synthetic strategies:

Key Observations:

Synthetic Feasibility: The target compound’s synthesis would likely require sequential coupling of the chromenone core with the piperazine-quinoline moiety, similar to methods in and .

Research Findings and Limitations

Critical Gaps in Evidence :

  • No experimental data (e.g., NMR, XRD, bioactivity) for the target compound are provided, precluding direct comparisons of its physicochemical or pharmacological properties.
  • The synthesis protocols in and involve analogous steps (reflux, crystallization) but lack specificity for the target’s unique 3- and 8-methyl substitutions.

Theoretical Predictions :

  • The acetate at C7 could act as a prodrug moiety, hydrolyzing in vivo to a free hydroxyl group for enhanced solubility.

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